molecular formula C9H5BrF3NO2 B12957490 6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one

6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one

Katalognummer: B12957490
Molekulargewicht: 296.04 g/mol
InChI-Schlüssel: MIBBYVWGDSNADC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine, hydroxy, and trifluoromethyl groups in the molecule contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one can be compared with other similar compounds, such as:

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable target for further research and development.

Eigenschaften

Molekularformel

C9H5BrF3NO2

Molekulargewicht

296.04 g/mol

IUPAC-Name

6-bromo-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C9H5BrF3NO2/c10-4-1-2-5-6(3-4)14-7(15)8(5,16)9(11,12)13/h1-3,16H,(H,14,15)

InChI-Schlüssel

MIBBYVWGDSNADC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)NC(=O)C2(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.